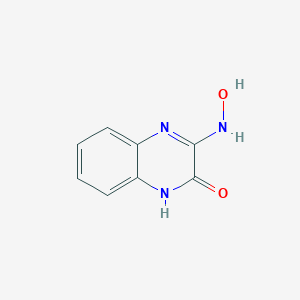

3-(Hydroxyamino)quinoxalin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxyamino)-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4,13H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOJIECBMCIOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of 3-Substituted Quinoxalin-2(1H)-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxalin-2(1H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with its 3-substituted derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and antiviral properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Biological Activities of 3-Substituted Quinoxalin-2(1H)-ones

3-Substituted quinoxalin-2(1H)-one derivatives have emerged as a versatile class of compounds with significant potential in drug discovery. Their biological activities are diverse, with notable efficacy in oncology, infectious diseases, and virology.

Anticancer Activity

A significant body of research has highlighted the potent anticancer effects of 3-substituted quinoxalin-2(1H)-ones against a variety of human cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Key Molecular Targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking this signaling pathway, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[1][2][3]

-

Fibroblast Growth Factor Receptor 1 (FGFR1): FGFR1 is another important receptor tyrosine kinase involved in cell proliferation and differentiation. Certain 3-vinyl-quinoxalin-2(1H)-one derivatives have shown promising inhibitory activity against FGFR1, making them potential therapeutic agents for cancers where this pathway is dysregulated.[4]

-

Other Kinases: The quinoxaline scaffold has been shown to be a privileged structure for targeting various other kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[2][3]

Quantitative Anticancer Data:

The in vitro anticancer activity of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A selection of reported IC50 values is presented in the table below.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Vinyl-quinoxalin-2(1H)-one Derivatives | H460 (Lung), B16-F10 (Melanoma), Hela229 (Cervical), Hct116 (Colon) | Good-to-excellent potency compared to TKI258 | [4] |

| 3-Methylquinoxaline Derivatives | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | Compound 1 exhibited IC50 values of 3.95 nM (MCF-7), 3.08 nM (HepG2), and 3.38 nM (HCT-116) | [3] |

| Quinoxaline-bisarylurea Derivatives | Various | Exhibited anti-tumor activity | [2] |

| (Quinoxalin-2-yl)benzene sulphonamide Derivatives | HepG2 (Liver) | Potent anti-cancer activity | [2] |

| Lenvatinib and Sorafenib Analog Quinoxalines | Liver, Colorectal, and Breast cancer cell lines | Derivatives 20 , 25 , and 29 showed superior activity to doxorubicin and sorafenib | [1] |

| 3-(Mercapto-quinoxalin-2-yl)-thiourea | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | IC50 values of 7.6 µM, 8.04 µM, and 8.34 µM, respectively | [3] |

Antimicrobial Activity

Derivatives of 3-substituted quinoxalin-2(1H)-one have demonstrated significant activity against a range of pathogenic bacteria and fungi. The synthetic quinoxaline moiety is a component of several antibiotics, including echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[5]

Quantitative Antimicrobial Data:

The antimicrobial efficacy is often assessed by the disc diffusion method, where the diameter of the zone of inhibition indicates the susceptibility of the microorganism to the compound.

| Compound Class | Microorganism | Zone of Inhibition (mm) | Reference |

| 3-{[2-({(E)-[substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one | E. coli | Compound IIIb was highly active | [5] |

| P. aeruginosa | Compound IIId was highly active | [5] | |

| S. aureus | Compound IIIc was highly active | [5] | |

| C. albicans | Compounds IIIc and IIId were highly active | [5] | |

| 2,3-Disubstituted Quinoxalines | S. aureus, B. subtilis, E. coli | Symmetrically disubstituted derivatives showed significant activity | [6] |

| C. albicans | Compounds 6a , 6b , and 10 showed considerable activity | [6] |

Antiviral Activity

The antiviral potential of 3-substituted quinoxalin-2(1H)-ones has also been explored, with promising results against several viruses.

-

Hepatitis C Virus (HCV): Structure-activity relationship (SAR) studies have revealed that quinoxalin-2(1H)-one derivatives containing a 4-aryl-substituted thiazol-2-amine moiety are optimal for anti-HCV activity. Introducing a hydrogen-bond acceptor at the C-3 position was found to be beneficial for potency.[7]

-

Herpes Simplex Virus (HSV): Certain[5][8][9]triazolo[4,3-a]quinoxaline derivatives have shown the ability to reduce plaque formation in HSV-infected cells.[9]

-

Epstein-Barr Virus (EBV): Novel 3-aminoquinoxalin-2(1H)-one derivatives have demonstrated inhibitory effects on EBV antigen activation.[9]

-

SARS-CoV-2: In silico studies have suggested that some quinoxaline derivatives may act as potential inhibitors of the SARS-CoV-2 main protease.[10]

Experimental Protocols

General Synthesis of 3-Substituted Quinoxalin-2(1H)-ones

A common and versatile method for the synthesis of the quinoxalin-2(1H)-one core is the condensation of an o-phenylenediamine with an α-ketoester. The substituent at the 3-position can be introduced by varying the α-ketoester.

Example Protocol: Synthesis of 3-methylquinoxalin-2(1H)-one

-

Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxopropanoate (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 3-methylquinoxalin-2(1H)-one.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][11][12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (3-substituted quinoxalin-2(1H)-ones) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[8][13]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

In Vitro Antimicrobial Activity: Agar Disc Diffusion Method

The Kirby-Bauer agar disc diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[10][14]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard) in a sterile broth.

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum to create a lawn of bacteria.[10]

-

Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar plate. The discs should be placed at least 24 mm apart.[14]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disc in millimeters.

-

Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound, which can be categorized as sensitive, intermediate, or resistant based on standardized charts.[10]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by some 3-substituted quinoxalin-2(1H)-ones.

Caption: VEGFR-2 signaling pathway and its inhibition.

Caption: FGFR1 signaling pathway and its inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of 3-substituted quinoxalin-2(1H)-ones.

Caption: General synthesis workflow.

References

- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. apec.org [apec.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. researchhub.com [researchhub.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. asm.org [asm.org]

The Genesis and Advancement of Quinoxalinone Compounds: A Technical Guide for Researchers

An in-depth exploration of the discovery, history, synthesis, and therapeutic applications of quinoxalinone compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of heterocyclic compounds.

Introduction

Quinoxalinone, a bicyclic heterocyclic scaffold composed of a benzene ring fused to a pyrazinone ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide array of diseases. This technical guide delves into the rich history of quinoxalinone chemistry, from its foundational synthesis to the discovery of its diverse pharmacological properties and the development of clinically relevant molecules. We will explore key synthetic methodologies, present quantitative data on the biological activity of notable compounds, and elucidate the signaling pathways through which they exert their effects.

A Journey Through Time: The History of Quinoxalinone

The story of quinoxalinones is intrinsically linked to the broader history of quinoxaline chemistry. The first synthesis of the parent quinoxaline ring system is credited to Hinsberg and Körner in 1884 , who independently reported the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. This foundational reaction paved the way for the exploration of a vast chemical space of related heterocycles.

While the precise first synthesis of a quinoxalin-2(1H)-one is less definitively documented in a single seminal publication, early methods emerged from the adaptation of quinoxaline syntheses. One of the earliest approaches involved the reaction of o-phenylenediamine with chloroacetic acid, followed by oxidation, to yield 2-hydroxyquinoxaline, which exists in tautomeric equilibrium with quinoxalin-2(1H)-one.[1] Later methods, such as the reaction of o-phenylenediamine with glyoxylic acid, provided more direct routes to the quinoxalinone core.[1]

A significant milestone in the history of bioactive quinoxalinones was the discovery of echinomycin in the 1950s, a potent antibiotic isolated from Streptomyces echinatus.[2] This natural product, featuring two quinoxaline-2-carboxylic acid moieties, was one of the first bifunctional DNA intercalators to be identified and later entered clinical trials for its antitumor activity.[2] The discovery of echinomycin and other quinoxaline-containing natural products spurred further interest in the synthesis and biological evaluation of this class of compounds.

Another notable quinoxalinone is Carbadox , a quinoxaline-1,4-dioxide derivative, which has been used as a veterinary antibacterial agent to control swine dysentery.[3] While its use has been restricted due to safety concerns, its history highlights the early recognition of the antimicrobial potential of the quinoxalinone scaffold.

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the discovery of synthetic quinoxalinone derivatives with a wide range of therapeutic applications, particularly in the field of oncology as kinase inhibitors.

Synthetic Strategies for the Quinoxalinone Core

The synthesis of the quinoxalinone scaffold has evolved significantly from the early classical methods to more efficient and versatile modern techniques. The choice of synthetic route often depends on the desired substitution pattern on the heterocyclic core.

Classical Synthetic Approaches

The traditional and most common method for synthesizing the quinoxalin-2(1H)-one core is the condensation of an o-phenylenediamine with an α-keto acid or its ester . This reaction is typically carried out under acidic or basic conditions and often requires elevated temperatures.

A logical diagram illustrating the general workflow for this classical synthesis is presented below:

References

The Fundamental Chemistry of the Quinoxaline Scaffold: A Technical Guide for Researchers

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical reactivity have led to the development of a vast array of derivatives with significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of the quinoxaline core, intended for researchers, scientists, and drug development professionals. The guide details the synthesis, chemical properties, reactivity, and spectroscopic characteristics of this important heterocyclic system.

Physicochemical and Spectroscopic Properties

The inherent properties of the quinoxaline scaffold are foundational to its utility. A summary of its key physicochemical and spectroscopic data is presented below, offering a baseline for the characterization of its derivatives.

Physicochemical Properties of Quinoxaline

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂ | [1] |

| Molecular Weight | 130.15 g/mol | [2] |

| Melting Point | 29-32 °C | [3] |

| Boiling Point | 220-223 °C | [3] |

| pKa | 0.56 | [3] |

Spectroscopic Data of Quinoxaline

| Technique | Key Features | Reference |

| UV-Vis (in Ethanol) | λmax: 233, 238, 305, 314 nm | [4] |

| Infrared (IR) | 3050 cm⁻¹ (Ar-H stretch), 1570, 1500, 1470 cm⁻¹ (C=C, C=N stretch) | [2] |

| ¹H NMR (in CDCl₃) | δ 8.8 (s, 2H), 8.1 (dd, 2H), 7.7 (dd, 2H) ppm | [5] |

| ¹³C NMR (in CDCl₃) | δ 145.4, 143.2, 129.8, 129.5 ppm | [5] |

| ¹⁵N NMR (in CDCl₃) | δ -5.5 ppm | [5] |

Synthesis of the Quinoxaline Scaffold

The construction of the quinoxaline ring system is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. However, numerous variations and alternative methods have been developed to improve yields, accommodate a wider range of substrates, and employ greener reaction conditions.

General Synthesis Workflow

The typical workflow for the synthesis and characterization of quinoxaline derivatives is a multi-step process that begins with the selection of appropriate starting materials and culminates in the structural elucidation and purity assessment of the final product.

Caption: A generalized experimental workflow for the synthesis and characterization of quinoxaline derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the classic and widely used method for synthesizing a representative quinoxaline derivative.

Materials:

-

o-Phenylenediamine (1 mmol, 108 mg)

-

Benzil (1 mmol, 210 mg)

-

Ethanol (10 mL)

Procedure:

-

Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.[6][7]

Chemical Reactivity of the Quinoxaline Scaffold

The quinoxaline ring system exhibits a rich and varied reactivity, allowing for functionalization at both the benzene and pyrazine rings. The nitrogen atoms of the pyrazine ring decrease the electron density of the heterocyclic ring, making it susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution.

Nitration of Quinoxaline

Electrophilic nitration of the quinoxaline ring primarily occurs on the benzene portion of the molecule.

Experimental Protocol: Nitration of Quinoxaline

Materials:

-

Quinoxaline

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

Carefully add concentrated sulfuric acid to a cooled solution of quinoxaline.

-

Slowly add concentrated nitric acid to the mixture while maintaining a low temperature with an ice bath.

-

Stir the reaction mixture at room temperature for the appropriate time.

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Collect the solid by filtration and wash with cold water.

N-Oxidation of Quinoxaline

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, which are important intermediates for further functionalization and often exhibit interesting biological properties.[11]

Experimental Protocol: Synthesis of Quinoxaline-1,4-di-N-oxide

Materials:

-

Quinoxaline

-

Hydrogen Peroxide (30%)

-

Glacial Acetic Acid

Procedure:

-

Dissolve quinoxaline in glacial acetic acid.

-

Slowly add hydrogen peroxide to the solution.

-

Heat the reaction mixture at 70-80 °C for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

The product will precipitate and can be collected by filtration.

-

Purify the product by recrystallization.[12]

Quinoxaline in Drug Development: Signaling Pathways

The therapeutic potential of quinoxaline derivatives is often attributed to their ability to interact with and modulate the activity of key biological targets, such as protein kinases. Inhibition of these enzymes can disrupt signaling pathways that are critical for the survival and proliferation of cancer cells.

Inhibition of the PI3K/mTOR Signaling Pathway

Several quinoxaline derivatives have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway that is frequently dysregulated in cancer.[13]

Caption: Quinoxaline derivatives can inhibit the PI3K/mTOR signaling pathway, leading to a reduction in cancer cell growth and proliferation.

Induction of Apoptosis

Many quinoxaline-based anticancer agents exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through various mechanisms, including the disruption of mitochondrial function.[14][15]

Caption: The induction of apoptosis by certain quinoxaline derivatives is mediated through the mitochondrial pathway.

Conclusion

The quinoxaline scaffold remains a cornerstone of heterocyclic chemistry, with its versatile synthesis and reactivity enabling the exploration of a vast chemical space. The profound biological activities exhibited by its derivatives, particularly in the realm of oncology, underscore the continued importance of this heterocyclic system in modern drug discovery and development. This guide has provided a foundational understanding of the core chemistry of quinoxalines, offering valuable insights and practical protocols for researchers in the field. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinoxaline-based therapeutics and materials.

References

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Quinoxaline [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. article.sapub.org [article.sapub.org]

- 8. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vpscience.org [vpscience.org]

- 10. stmarys-ca.edu [stmarys-ca.edu]

- 11. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Initial Characterization of 3-(Hydroxyamino)quinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for the initial synthesis, purification, and characterization of the novel compound 3-(Hydroxyamino)quinoxalin-2(1H)-one. This document outlines key experimental protocols, data presentation standards, and conceptual frameworks relevant to the investigation of this and similar quinoxalinone derivatives. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4]

Synthesis and Purification

The synthesis of this compound can be approached through several established routes for functionalizing the C3 position of the quinoxalin-2(1H)-one core. A common strategy involves the condensation of o-phenylenediamine with a suitable three-carbon building block, followed by functional group manipulation.

A plausible synthetic route is the reaction of an o-phenylenediamine with a derivative of pyruvic acid, followed by introduction of the hydroxyamino group. The general method for synthesizing the quinoxalin-2-one core often involves the condensation of an aromatic diamine with an α-dicarbonyl compound or its equivalent.[1][5]

Experimental Protocol: Synthesis

A proposed synthetic pathway is outlined below. This protocol is a representative example based on common organic synthesis techniques for related compounds.

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

-

To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxopropanoate (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-methylquinoxalin-2(1H)-one, is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[6]

Step 2: Halogenation of the 3-Methyl Group

-

Suspend 3-methylquinoxalin-2(1H)-one (1 equivalent) in a suitable solvent like chloroform or carbon tetrachloride.

-

Add a halogenating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like benzoyl peroxide.

-

Reflux the mixture under inert atmosphere until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure to yield 3-(bromomethyl)quinoxalin-2(1H)-one.

Step 3: Nucleophilic Substitution with Hydroxylamine

-

Dissolve 3-(bromomethyl)quinoxalin-2(1H)-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add an excess of hydroxylamine hydrochloride (3 equivalents) and a non-nucleophilic base such as triethylamine (3.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Purification and Purity Assessment

The final compound should be purified to ≥95% for biological assays.

-

Column Chromatography: Utilize a silica gel stationary phase with a gradient elution system (e.g., hexane:ethyl acetate or dichloromethane:methanol).

-

Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be employed for final purification.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water:acetonitrile with 0.1% trifluoroacetic acid).

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons of the quinoxalinone core (δ 7.0-8.0 ppm). Protons of the hydroxyamino group (variable chemical shifts, exchangeable with D₂O). Methylene protons adjacent to the hydroxyamino group. NH proton of the quinoxalinone ring (broad singlet, exchangeable with D₂O). |

| ¹³C NMR | Carbonyl carbon of the quinoxalinone ring (δ ~150-160 ppm). Aromatic carbons. Methylene carbon. |

| FT-IR | C=O stretching vibration (~1670-1680 cm⁻¹). N-H stretching vibrations (~3200-3400 cm⁻¹). C=N stretching vibration (~1615-1620 cm⁻¹). Aromatic C-H stretching. |

| Mass Spec (HRMS) | Precise mass-to-charge ratio (m/z) corresponding to the molecular formula C₉H₉N₃O₂. |

| UV-Vis | Absorption maxima characteristic of the quinoxalinone chromophore.[7][8] |

Experimental Protocols for Spectroscopy

-

Nuclear Magnetic Resonance (NMR): Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer.

-

Fourier-Transform Infrared (FT-IR): Acquire the spectrum using a KBr pellet or as a thin film on a salt plate.

-

High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to determine the accurate mass.

-

UV-Vis Spectroscopy: Dissolve the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum over a range of 200-800 nm.[7][8]

Physicochemical Properties

A summary of key physicochemical properties is presented below. These values are often predicted in silico during early-stage drug discovery.

| Property | Predicted Value | Experimental Method |

| Molecular Weight | 191.19 g/mol | Calculated from molecular formula |

| LogP | (Predicted) | Shake-flask method or reverse-phase HPLC |

| Aqueous Solubility | (Predicted) | Thermodynamic or kinetic solubility assay |

| pKa | (Predicted) | Potentiometric titration or UV-Vis spectrophotometry |

Initial Biological Evaluation

Given the broad spectrum of activity of quinoxalinone derivatives, an initial biological screening should encompass antimicrobial and anticancer assays.

In Vitro Assays

| Assay Type | Target | Methodology | Data Output |

| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Broth microdilution or disk diffusion assay | Minimum Inhibitory Concentration (MIC) |

| Anticancer | Cancer cell lines (e.g., HCT-116, HeLa)[9][10] | MTT or SRB assay | IC₅₀ (half-maximal inhibitory concentration) |

| Enzyme Inhibition | e.g., FGFR1, COX-2, LDHA[9][10] | Specific enzyme activity assays | IC₅₀ |

Experimental Protocols for Biological Assays

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

MTT Assay for Cytotoxicity:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Many quinoxaline derivatives act as kinase inhibitors.[4][10] The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.

Conclusion

This technical guide provides a foundational framework for the initial characterization of this compound. The outlined protocols and methodologies are based on established practices for the analysis of novel quinoxalinone derivatives. Adherence to these systematic approaches will facilitate a thorough understanding of the compound's chemical, physical, and biological properties, thereby enabling its further development as a potential therapeutic agent.

References

- 1. article.sapub.org [article.sapub.org]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2(1H)-Quinoxalinone, 3-methyl- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Quinoxalin-2(1H)-ones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of quinoxalin-2(1H)-one derivatives, a class of heterocyclic compounds attracting significant interest for their diverse applications in materials science and medicinal chemistry.[1] Long overlooked in favor of their oxygenated analogs, coumarins, quinoxalin-2(1H)-ones offer complementary absorbance and fluorescence characteristics, making them valuable tools for developing novel fluorescent probes and biologically active molecules.[2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to support ongoing research and development efforts.

Core Photophysical Properties

Quinoxalin-2(1H)-ones exhibit a range of interesting photophysical behaviors, including tunable absorption and emission profiles, sensitivity to their local environment (solvatochromism), and potential for applications in chemosensing and biosensing.[2] Their fluorescence properties are influenced by the nature and position of substituents on the quinoxalinone core, allowing for the rational design of molecules with specific optical characteristics.

Solvatochromism

The photophysical properties of quinoxalin-2(1H)-ones can be significantly influenced by the polarity of the solvent.[4] This solvatochromic effect, characterized by shifts in the absorption and emission spectra with changes in solvent, is a key feature for developing sensitive environmental probes. For instance, the changes in the photophysical properties of Quinoxalin-2(1H)-one and 3-Benzylquinoxalin-2(1H)-one in different solvents can be attributed to a combination of dielectric polarity and hydrogen bonding effects that stabilize the molecule in its ground and excited states.[4]

Substituent Effects

The introduction of electron-donating or electron-withdrawing groups at various positions on the quinoxalin-2(1H)-one scaffold allows for fine-tuning of their photophysical properties. For example, the incorporation of an N,N-dialkylaminostyryl substituent can render the absorption and emission spectra sensitive to protonation, opening up possibilities for their use as luminescent pH sensors.[2]

Data Summary: Photophysical Properties of Selected Quinoxalin-2(1H)-ones

The following tables summarize the key photophysical data for a selection of quinoxalin-2(1H)-one derivatives, providing a comparative overview of their absorption and emission characteristics in different solvent environments.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Reference |

| Quinoxalin-2(1H)-one | Cyclohexane | 336 | 350 | 14 | [4] |

| Toluene | 339 | 358 | 19 | [4] | |

| Acetonitrile | 338 | 398 | 60 | [4] | |

| Ethanol | 339 | 403 | 64 | [4] | |

| 3-Benzylquinoxalin-2(1H)-one | Cyclohexane | 339 | 351 | 12 | [4] |

| Toluene | 341 | 362 | 21 | [4] | |

| Acetonitrile | 340 | 402 | 62 | [4] | |

| Ethanol | 341 | 408 | 67 | [4] | |

| Compound 10 | Cyclohexane | 366 | 464 | 98 | [5] |

| Toluene | 366 | 421 | 55 | [5] | |

| AcOEt | 366 | 434 | 68 | [5] |

Note: Data is compiled from various sources and experimental conditions may vary. Please refer to the original publications for detailed information.

Experimental Protocols

This section outlines the general methodologies for the synthesis and photophysical characterization of quinoxalin-2(1H)-ones.

General Synthesis of Quinoxalin-2(1H)-ones

A common and effective method for the synthesis of quinoxalin-2(1H)-one derivatives is through the Hinsberg-Körner type cyclo-annulation reaction.[4]

Example Protocol:

-

Starting Materials: 5-arylidene-2,2-dimethyl-1,3-oxazolidin-4-ones can be used as pyruvate surrogates.

-

Reaction: Direct condensation of diketones and 1,2-phenylenediamines is carried out in the presence of a suitable catalyst.

-

Catalyst: A nano-sized solid acid catalyst, such as magnetic MCM-41 supported ferrous sulfate (Fe3O4@FeSO4-MCM-41), can be employed.[4]

-

Conditions: The reaction is typically performed under reflux in an appropriate solvent.

-

Work-up and Purification: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization or column chromatography.

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield (ΦF) is a crucial parameter for characterizing the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most reliable approach for determining ΦF.[6][7]

Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a standard with a known quantum yield and absorption/emission properties that overlap with the sample of interest.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[6][8]

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Note the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the standard and the test compound.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound.

-

The slope of these plots (Gradient) is used in the following equation to calculate the quantum yield of the test sample (ΦX) relative to the standard (ΦST):

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of quinoxalin-2(1H)-ones.

Caption: General experimental workflow for the synthesis and photophysical characterization of quinoxalin-2(1H)-ones.

Caption: Workflow for the determination of relative fluorescence quantum yield using the comparative method.

Caption: Conceptual diagram illustrating the effect of solvent polarity on the energy levels and spectral shifts (solvatochromism).

References

- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.unamur.be [researchportal.unamur.be]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. static.horiba.com [static.horiba.com]

- 8. iss.com [iss.com]

A Technical Guide to the Preliminary Biological Screening of Quinoxalinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxalinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a fused benzene and pyrazine ring system, this scaffold is a cornerstone in the development of novel therapeutic agents due to its broad spectrum of biological activities. Numerous derivatives have been synthesized and evaluated, demonstrating promising potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] This technical guide provides an in-depth overview of the preliminary biological screening methodologies for quinoxalinone derivatives, complete with detailed experimental protocols, data interpretation, and visualization of key pathways and workflows.

Anticancer Activity Screening

Quinoxalinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, or by targeting enzymes like topoisomerase II.[6][7][8]

In Vitro Cytotoxicity Assessment: The MTT Assay

The most common initial step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[9]

This protocol outlines the steps for evaluating the cytotoxicity of quinoxalinone derivatives against adherent cancer cell lines.

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, PC-3 prostate cancer) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11]

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well (in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[11][12]

-

-

Compound Treatment:

-

Prepare a stock solution of the quinoxalinone derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

-

Perform serial dilutions of the test compound in the culture medium to achieve a range of final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.[11]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

-

After the treatment period, remove the medium containing the compound and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[12]

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[11][12]

-

-

Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully remove the medium containing MTT.[10]

-

Add 50-100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.[12]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Tabulated Anticancer Data

The following table summarizes the in vitro anticancer activity of selected quinoxalinone derivatives against various cancer cell lines, presented as IC50 values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | [7] |

| Compound III | PC-3 (Prostate) | 4.11 | [7] |

| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | |

| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | |

| Compound 11 | Multiple Lines | 0.81 - 2.91 | [13] |

| Compound 13 | Multiple Lines | 0.81 - 2.91 | [13] |

| Compound 4a | Multiple Lines | 3.21 - 4.54 | [13] |

| Compound 5 | Multiple Lines | 3.21 - 4.54 | [13] |

Key Signaling Pathway: PI3K/Akt/mTOR

A significant number of quinoxalinone derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[6] This pathway is crucial for regulating cell growth, proliferation, survival, and differentiation.[6][8] Its dysregulation is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[6][8] Quinoxaline derivatives can act as dual inhibitors of PI3K and mTOR, effectively blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.[6][8]

Antimicrobial Activity Screening

Quinoxaline derivatives are known to possess significant antibacterial and antifungal properties, making them valuable scaffolds for the development of new antimicrobial agents.[1][14][15] Preliminary screening is typically performed using diffusion methods to assess the compound's ability to inhibit the growth of various pathogenic microorganisms.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized, simple, and widely used technique to determine the susceptibility of bacteria to different antimicrobial agents.[16][17][18] The test involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism.[18] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[16][19]

-

Media and Inoculum Preparation:

-

Prepare Mueller-Hinton agar plates with a uniform depth (around 4mm).[19][20]

-

Grow a pure culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Aspergillus niger, Candida albicans) in a suitable broth overnight.[1][15]

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.[20]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted microbial suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.[18][20]

-

Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[18]

-

Allow the plate to dry for 3-5 minutes.[17]

-

-

Application of Disks:

-

Prepare sterile filter paper disks (6 mm in diameter).

-

Impregnate the disks with a known concentration of the quinoxalinone derivative solution (e.g., 50 µ g/disk dissolved in DMSO).[15]

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, ensuring firm contact.[20]

-

Place the disks sufficiently far apart (e.g., 24 mm) to prevent the zones of inhibition from overlapping.[20]

-

Include a standard antibiotic disk (e.g., Ciprofloxacin, Streptomycin) as a positive control and a disk with the solvent (DMSO) as a negative control.[1][15]

-

-

Incubation:

-

Result Interpretation:

Tabulated Antimicrobial Data

The following table summarizes the antimicrobial activity of selected quinoxalinone derivatives, presented as the diameter of the zone of inhibition in mm.

| Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |

| Antibacterial | |||

| 5c, 5d, 7a, 7c, 7e | E. coli | Highly Active | [15] |

| 4, 5a, 5c, 5d, 5e, 7a, 7c | Gram (+) & Gram (-) | Highly Active | [15] |

| 5k | Acidovorax citrulli | Good Activity | [14] |

| Antifungal | |||

| 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [14] |

| 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | [14] |

| 6, 20, 24 | B. cinerea | >90% inhibition at 20 µg/mL | [21] |

Note: "Highly Active" indicates significant zones of inhibition as described in the source, though specific mm values were not always provided.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and quinoxalinone derivatives have shown potential as anti-inflammatory agents.[22][23][24] A key mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of pro-inflammatory prostaglandins.[13]

In Vitro COX Inhibition Assay

Screening for COX-1 and COX-2 inhibition is a crucial step in evaluating the anti-inflammatory potential and selectivity of new compounds. Colorimetric or luminometric inhibitor screening kits are commercially available and widely used for this purpose.[13] These assays measure the peroxidase activity of COX, which is the second step in the synthesis of prostaglandins.

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

Background Wells: Add 150-160 µL of Assay Buffer and 10 µL of Heme.[25][26]

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[25]

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the test compound (quinoxalinone derivative), and 10 µL of either COX-1 or COX-2 enzyme.[25][26]

-

A known NSAID (e.g., Indomethacin, Celecoxib) should be used as a positive control.

-

-

Incubation:

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding 10-20 µL of the arachidonic acid solution to all wells except the background.[25][26]

-

Immediately add 10-20 µL of the colorimetric substrate solution.

-

Incubate for a short period (e.g., 2-5 minutes) at the reaction temperature.[25][26]

-

Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.[25][26]

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration relative to the 100% initial activity control.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

-

Tabulated Anti-inflammatory Data

The following table summarizes the in vitro COX inhibitory activity of selected quinoxalinone derivatives.

| Compound ID | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| 11 | 0.44 | 74.52 | [13] |

| 13 | 0.48 | 66.85 | [13] |

| 5 | 0.83 | 48.58 | [13] |

| 4a | 1.17 | 24.61 | [13] |

| 9 | 2.21 | 17.52 | [13] |

| 7b | In vivo: 41% edema inhibition | N/A | [22][24] |

Note: In vivo data from the carrageenan-induced edema model is included for compound 7b, showing an effect comparable to the standard drug indomethacin (47% inhibition).[22][24]

Other Preliminary Biological Screening

Beyond the primary screening areas, quinoxalinone derivatives have been investigated for other therapeutic applications.

-

Antiviral Activity: Certain derivatives have shown promise as antiviral agents. For instance, a series of novel N4-substituted thiophen-3-ylsulfonylquinoxalinone derivatives were identified as potent inhibitors of HIV-1 reverse transcriptase.[27] Other studies have explored quinoxaline derivatives as potential inhibitors of the influenza NS1A protein.[28]

-

Antioxidant Activity: The relationship between oxidative stress and inflammation has prompted the evaluation of quinoxalinones for antioxidant properties. Many compounds that exhibit anti-inflammatory effects also demonstrate significant radical scavenging activities.[22][24]

Conclusion

The quinoxalinone scaffold is a remarkably privileged structure in medicinal chemistry, serving as a foundation for compounds with potent and diverse biological activities. This guide provides a framework for the preliminary biological screening of novel quinoxalinone derivatives, focusing on standardized in vitro assays for anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols for the MTT assay, Kirby-Bauer disk diffusion method, and COX inhibition assay offer a starting point for the systematic evaluation of new chemical entities. The visualization of key workflows and signaling pathways further aids in understanding the experimental processes and mechanisms of action. Through this structured screening approach, researchers can efficiently identify promising lead compounds for further optimization and development into next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. rjptonline.org [rjptonline.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchhub.com [researchhub.com]

- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 12. MTT Assay [protocols.io]

- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 17. asm.org [asm.org]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. biolabtests.com [biolabtests.com]

- 20. microbenotes.com [microbenotes.com]

- 21. Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dadun.unav.edu [dadun.unav.edu]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. academicjournals.org [academicjournals.org]

- 27. Synthesis and biological evaluation of novel quinoxalinone-based HIV-1 reverse transcriptase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxalin-2(1H)-one Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its versatile structure has been extensively explored for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core aspects of quinoxalin-2(1H)-one derivatives, including their synthesis, biological evaluation, and structure-activity relationships, with a focus on their applications in oncology, infectious diseases, and beyond.

Core Synthesis Strategies

The synthesis of the quinoxalin-2(1H)-one core and its derivatives can be achieved through several established methods. The most common approach involves the condensation of an o-phenylenediamine with an α-keto acid or its ester.[1]

A widely used method is the reaction of an o-phenylenediamine with ethyl pyruvate in a suitable solvent like n-butanol, which upon heating, yields 3-methylquinoxalin-2(1H)-one.[2] Another common precursor, quinoxaline-2,3(1H,4H)-dione, can be synthesized by the reaction of a substituted o-phenylenediamine with oxalic acid in hydrochloric acid.[1]

Further functionalization, particularly at the C3 position, is crucial for modulating the biological activity of these compounds. Various strategies, including visible-light-promoted C-H acylation and photoredox-catalyzed alkylation, have been developed to introduce diverse substituents at this position.[3][4]

Biological Activities and Therapeutic Potential

Quinoxalin-2(1H)-one derivatives have shown significant promise in several therapeutic areas, most notably in the treatment of cancer, as well as viral and microbial infections.

Anticancer Activity

A significant body of research has focused on the development of quinoxalin-2(1H)-one derivatives as anticancer agents.[5] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]

Table 1: Anticancer Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Compound VIIIc | HCT116 | 2.5 | [1] |

| Compound XVa | HCT116 | 4.4 | [1] |

| Compound 11 | MCF-7 | 0.81 | [6] |

| Compound 13 | MCF-7 | 0.92 | [6] |

| Compound 4a | HepG2 | 3.21 | [6] |

| Compound 5 | HepG2 | 4.54 | [6] |

| Compound 17b | VEGFR-2 | 0.0027 | [7] |

| Compound IV | PC-3 | 2.11 | [8] |

IC50: Half-maximal inhibitory concentration.

Antiviral Activity

Quinoxalin-2(1H)-one derivatives have also demonstrated potent antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV).[9]

Table 2: Antiviral Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| Compound 1a | HCMV | <0.05 | [10] |

| Compound 20 | HCMV | <0.05 | [10] |

| Pyrido[2,3-g]quinoxalinone 16 | HCV | 7.5 | [9][11] |

EC50: Half-maximal effective concentration.

Antimicrobial Activity

The quinoxaline-2(1H)-one scaffold has been utilized to develop agents with activity against both bacteria and fungi.[12][13]

Table 3: Antimicrobial Activity of Selected Quinoxalin-2(1H)-one Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound IIIb | E. coli | - | [12] |

| Compound IIId | P. aeruginosa | - | [12] |

| Compound IIIc | S. aureus | - | [12] |

| Compound IIIc | C. albicans | - | [12] |

MIC: Minimum inhibitory concentration. Specific values were not provided in the source, but compounds were noted as "highly active."

Key Signaling Pathways

The anticancer effects of many quinoxalin-2(1H)-one derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[14] Quinoxalin-2(1H)-one derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.[6]

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxalin-2(1H)-one derivatives.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][16][17]

Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by quinoxalin-2(1H)-one derivatives.

Experimental Protocols

General Synthesis of 3-Substituted Quinoxalin-2(1H)-ones

A common synthetic route to functionalize the quinoxalin-2(1H)-one scaffold is through C-H activation at the C3 position.

Example Protocol: Synthesis of 3-Acyl Quinoxalin-2(1H)-ones [3]

-

To a stirred solution of quinoxalin-2(1H)-one (10 mmol) in DMF (40 mL), add the corresponding halide (1.6 equiv.) and potassium carbonate (1.2 equiv.).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel flash chromatography to afford the desired 3-acyl quinoxalin-2(1H)-one derivative.

Caption: General workflow for the synthesis of 3-acyl quinoxalin-2(1H)-one derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[18][19][20]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HepG2, MCF-7) into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[1][19]

-

Compound Treatment: Treat the cells with various concentrations of the quinoxalin-2(1H)-one derivatives and incubate for 48-72 hours.[1][19]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[19]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[19]

-

Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[18][19]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[20]

Caption: Step-by-step workflow for the MTT cell viability assay.

Kinase Inhibition Assays

EGFR Kinase Assay: [21][22][23]

-

Prepare a reaction mixture containing EGFR tyrosine kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

-

Add the test quinoxalin-2(1H)-one derivative at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as an ADP-Glo™ Kinase Assay.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Similar to the EGFR assay, prepare a reaction mixture with VEGFR-2 kinase, a specific substrate, and ATP.

-

Add the quinoxalin-2(1H)-one derivative to be tested.

-

Incubate to allow for phosphorylation.

-

Quantify the kinase activity, for instance, by measuring the amount of ADP generated.

-

Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR)

The biological activity of quinoxalin-2(1H)-one derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and any appended functionalities.

-

Substitution at N1: Alkylation at the N1 position can influence the compound's pharmacokinetic properties and potency.

-

Substitution at C3: This position is a key site for modification. The introduction of various groups, such as amides, ureas, and other heterocyclic rings, can significantly impact the compound's interaction with its biological target. For instance, the presence of hydrogen bond donors and acceptors at C3 can be beneficial for activity.[25][26]

-

Substitution on the Benzene Ring: The electronic properties of substituents on the benzene ring of the quinoxaline core can modulate activity. Electron-donating or electron-withdrawing groups can fine-tune the molecule's electronic and steric properties, affecting target binding.[27] For example, in some anticancer derivatives, electron-releasing groups on an appended aromatic ring at the C2 position increase activity, while electron-withdrawing groups decrease it.[27]

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 23. promega.com.cn [promega.com.cn]

- 24. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

Spectroscopic Analysis of 3-(Hydroxyamino)quinoxalin-2(1H)-one: A Review of Available Data

This technical guide aims to provide a framework for the spectroscopic analysis of this compound, drawing upon data for structurally related quinoxalinones and outlining the expected spectroscopic characteristics. It will also detail the general experimental protocols utilized for the characterization of this class of compounds.

Tautomerism: A Key Consideration

It is crucial to recognize that 3-(Hydroxyamino)quinoxalin-2(1H)-one can exist in tautomeric equilibrium with 3-(hydroxyimino)-3,4-dihydroquinoxalin-2(1H)-one (an oxime) . This equilibrium can be influenced by factors such as the solvent, pH, and solid-state packing. The spectroscopic data for the compound will reflect the predominant tautomeric form under the conditions of analysis.

Predicted and Comparative Spectroscopic Data

Due to the absence of specific data for this compound, the following sections present predicted data based on the analysis of closely related quinoxaline derivatives. These predictions are intended to guide researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system, typically in the range of 7.0-8.0 ppm. The chemical shifts and coupling constants of these protons will be influenced by the substituent at the 3-position. The N-H and O-H protons of the hydroxyamino group will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. The proton of the C3-H in the parent quinoxalin-2(1H)-one is absent in the target molecule.

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the quinoxaline core. The carbonyl carbon (C2) is expected to resonate downfield, typically in the region of 150-160 ppm. The chemical shift of the C3 carbon will be significantly influenced by the directly attached nitrogen and oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Quinoxaline Core (Based on data for related quinoxalin-2(1H)-one derivatives)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155 |

| C3 | - | ~145 |

| C4a | - | ~130 |

| C5 | 7.2 - 7.4 | ~115 |

| C6 | 7.4 - 7.6 | ~125 |

| C7 | 7.2 - 7.4 | ~123 |

| C8 | 7.7 - 7.9 | ~130 |

| C8a | - | ~132 |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:

-

N-H and O-H stretching: Broad bands in the region of 3200-3500 cm⁻¹, corresponding to the N-H and O-H groups of the hydroxyamino moiety and the lactam N-H.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the lactam ring.

-

C=N stretching: A band in the region of 1600-1640 cm⁻¹, which may overlap with aromatic C=C stretching vibrations.

-

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H / O-H stretch | 3200 - 3500 (broad) |

| C=O stretch (lactam) | 1650 - 1680 |

| C=N stretch | 1600 - 1640 |

| Aromatic C=C stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₈H₇N₃O₂ (177.16 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for quinoxalinones involve the loss of CO (28 Da) and subsequent fragmentation of the heterocyclic ring. The hydroxyamino substituent may lead to characteristic losses of OH (17 Da) or other small neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands characteristic of the quinoxaline chromophore. Generally, quinoxalin-2(1H)-one derivatives exhibit multiple absorption bands in the UV region, often between 220-350 nm, corresponding to π-π* and n-π* electronic transitions. The exact position and intensity of these bands will be influenced by the hydroxyamino substituent at the 3-position.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of quinoxaline derivatives are generally consistent with standard analytical techniques.

General Spectroscopic Methods Workflow

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Prepare the sample, typically as a KBr pellet or a thin film. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a range of approximately 200-800 nm.

-

Determine the wavelength of maximum absorption (λₘₐₓ) and the corresponding molar absorptivity.

Conclusion and Future Directions